Triethylhexyl-ammonium fluorosulfate

Description

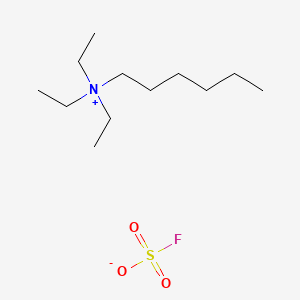

Triethylhexyl-ammonium fluorosulfate is a quaternary ammonium salt composed of a triethylhexyl-ammonium cation (C₆H₁₃N⁺(C₂H₅)₃) and a fluorosulfate anion (SO₃F⁻). This compound is part of a broader class of ionic liquids and fluorosulfate salts, which are valued for their chemical stability, low volatility, and tunable solubility in organic media. The fluorosulfate anion contributes to its moderate reactivity, making it suitable for applications in synthetic chemistry, catalysis, and materials science .

Properties

CAS No. |

13001-93-9 |

|---|---|

Molecular Formula |

C12H28FNO3S |

Molecular Weight |

285.418 |

InChI |

InChI=1S/C12H28N.FHO3S/c1-5-9-10-11-12-13(6-2,7-3)8-4;1-5(2,3)4/h5-12H2,1-4H3;(H,2,3,4)/q+1;/p-1 |

InChI Key |

ZZZSFKIRTZWRTL-UHFFFAOYSA-M |

SMILES |

CCCCCC[N+](CC)(CC)CC.[O-]S(=O)(=O)F |

Synonyms |

Ammonium, triethylhexyl-, fluorosulfate |

Origin of Product |

United States |

Comparison with Similar Compounds

Fluorosulfate Salts with Different Cations

Sodium Fluorosulfate (NaSO₃F)

- Structure : Alkali metal cation (Na⁺) paired with SO₃F⁻.

- Forms insoluble solids (e.g., kogarkoite, Na₃FSO₄) in aqueous systems .

- Applications : Primarily industrial, such as in radical generation or fluorination reactions. However, sodium fluorosulfate is less stable than quaternary ammonium derivatives and may form explosive byproducts under certain conditions .

Tetrabutylammonium Fluorosulfate

- Structure : Bulky tetrabutylammonium cation (N⁺(C₄H₉)₄) paired with SO₃F⁻.

- Properties : Enhanced solubility in organic solvents (e.g., THF, dichloromethane) and high thermal stability due to the large, hydrophobic cation. Exhibits moderate electrophilic reactivity, suitable for Suzuki-Miyaura cross-coupling reactions .

- Applications : Electrolytes in batteries, phase-transfer catalysts, and intermediates in organic synthesis .

Key Difference : Triethylhexyl-ammonium fluorosulfate balances cation hydrophobicity and anion reactivity, offering better solubility than sodium fluorosulfate and greater synthetic versatility than tetrabutylammonium analogs due to its intermediate alkyl chain length.

Fluorosulfate vs. Sulfonyl Fluoride Probes

Fluorosulfates (R-OSO₂F) are often compared to sulfonyl fluorides (R-SO₂F) in medicinal chemistry:

| Property | Fluorosulfate (e.g., FS-p1) | Sulfonyl Fluoride (e.g., SF-p1) |

|---|---|---|

| Reactivity | Lower electrophilicity | Higher reactivity with Tyr/Lys |

| Metabolic Stability | Higher (resists hydrolysis) | Lower (prone to hydrolysis) |

| Amino Acid Selectivity | Binds Ser/His residues (e.g., Ser272 in DcpS) | Targets Tyr/Lys residues |

| Drug-like Properties | Improved stability and solubility | Shorter half-life in vivo |

Example: FS-p1, a fluorosulfate probe, engaged a non-catalytic serine residue (Ser272) in DcpS, whereas its sulfonyl fluoride counterpart targeted tyrosine. This highlights conformational selectivity influenced by the fluorosulfate group’s bulkier structure .

Fluorosulfate vs. Triflate and Halogen Derivatives

In cross-coupling reactions, fluorosulfates demonstrate distinct chemoselectivity:

| Substrate | Reactivity in Suzuki Coupling |

|---|---|

| Fluorosulfate (Ar-OSO₂F) | High (comparable to triflates) |

| Triflate (Ar-OTf) | Similar reactivity |

| Chloride (Ar-Cl) | Lower reactivity |

| Bromide (Ar-Br) | Moderate reactivity |

Example : Heteroaryl fluorosulfates outperformed chlorides in Suzuki reactions, achieving >90% yield under Pd catalysis .

Fluorosulfate-Containing Inhibitors

Fluorosulfate moieties enhance cellular potency in drug candidates:

| Compound | Enzyme IC₅₀ (μM) | Cell Assay IC₅₀ (μM) | ΔPotency |

|---|---|---|---|

| 3 | 6.3 ± 0.060 | 6.8 ± 0.063 | +0.5 |

| 4 | 7.2 ± 0.101 | 8.2 ± 0.058 | +1.0 |

Note: The increased potency in cell assays (e.g., compounds 3 and 4) suggests time-dependent activity, likely due to slow covalent bond formation between the fluorosulfate and target residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.